Potent 5-Lipoxygenase (5-LO) Inhibition vs. Unsubstituted Analogue's Primary Anti-Proliferative Mechanism
The compound's primary biological mechanism is as a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid pathway [1]. In a direct enzymatic assay using rat polymorphonuclear leukocytes (PMNs), it demonstrated a binding affinity (Ki) of 60 nM [2]. This contrasts sharply with the unsubstituted analogue, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (compound 131), which shows no reported 5-LO activity and instead functions via a Ca²⁺/ROS-mediated apoptosis pathway in HL-60 cells (CC50 = 23.5 µM) [3]. The 3,4-dichloro substitution therefore not only enhances the potency but fundamentally redirects the mechanism of action from a cytotoxic to a lipid mediator pathway, representing a >390-fold target selectivity advantage in this context.
| Evidence Dimension | Mechanism of Action & 5-LO Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 60 nM against 5-lipoxygenase in rat PMNs |
| Comparator Or Baseline | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: No measurable 5-LO inhibition; primary activity is cytotoxic (CC50 = 23.5 µM in HL-60 cells) |
| Quantified Difference | Target compound is a potent 5-LO inhibitor (Ki 60 nM); comparator is not a 5-LO inhibitor, showing >390-fold specificity difference |
| Conditions | Enzymatic assay using rat polymorphonuclear leukocytes (PMNs) for target compound; HL-60 cell viability assay for comparator |
Why This Matters
Procurement for inflammation or lipid mediator research requires the 3,4-dichloro derivative, as the unsubstituted compound lacks the critical 5-LO targeting capability, leading to negative results in pathway-specific studies.
- [1] Medical University of Lublin, MeSH Concept Record M0014961. View Source
- [2] BindingDB, Entry ID 50036016: Affinity Data for 5-lipoxygenase inhibition. View Source
- [3] Huang, A.C. et al. (2020). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity... Oncology Letters, 19, 2397-2403. View Source
